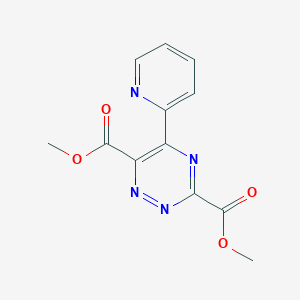
Dimethyl 5-(pyridin-2-yl)-1,2,4-triazine-3,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-(pyridin-2-yl)-1,2,4-triazine-3,6-dicarboxylate is a heterocyclic compound that features a triazine ring fused with a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-(pyridin-2-yl)-1,2,4-triazine-3,6-dicarboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with dimethyl acetylenedicarboxylate under reflux conditions. The reaction proceeds through a series of steps including nucleophilic addition and cyclization to form the desired triazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 5-(pyridin-2-yl)-1,2,4-triazine-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted triazine derivatives.
Applications De Recherche Scientifique
Dimethyl 5-(pyridin-2-yl)-1,2,4-triazine-3,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Mécanisme D'action
The mechanism of action of Dimethyl 5-(pyridin-2-yl)-1,2,4-triazine-3,6-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s triazine ring is crucial for its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 5-(pyridin-2-yl)-1,2,4-triazine-3,6-dicarboxylate: shares similarities with other triazine derivatives such as:
Uniqueness
What sets this compound apart is its dual ester functionality, which allows for further chemical modifications. This makes it a versatile intermediate in the synthesis of more complex molecules .
Propriétés
Numéro CAS |
88362-65-6 |
|---|---|
Formule moléculaire |
C12H10N4O4 |
Poids moléculaire |
274.23 g/mol |
Nom IUPAC |
dimethyl 5-pyridin-2-yl-1,2,4-triazine-3,6-dicarboxylate |
InChI |
InChI=1S/C12H10N4O4/c1-19-11(17)9-8(7-5-3-4-6-13-7)14-10(16-15-9)12(18)20-2/h3-6H,1-2H3 |
Clé InChI |
WBZAKEZGHDPCTA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(N=C(N=N1)C(=O)OC)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14385678.png)

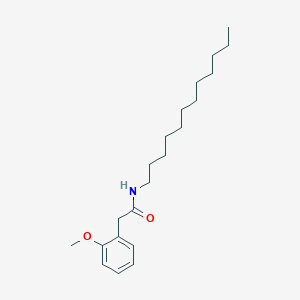
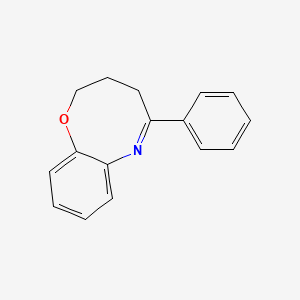
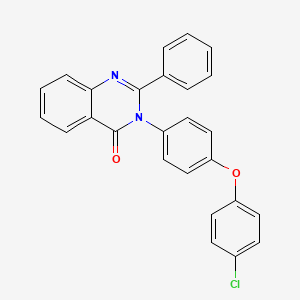

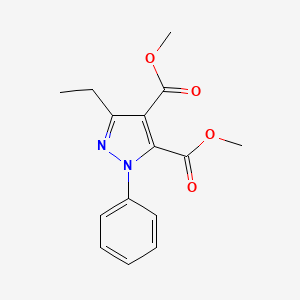
![Bicyclo[3.3.2]deca-1,5-diene](/img/structure/B14385735.png)

![3-{1-[(Trimethylsilyl)oxy]ethyl}oxolan-2-one](/img/structure/B14385741.png)
![[(5Z)-5-(1-hydroxyethylidene)-2-methoxy-4-oxofluoranthen-8-yl] acetate](/img/structure/B14385744.png)
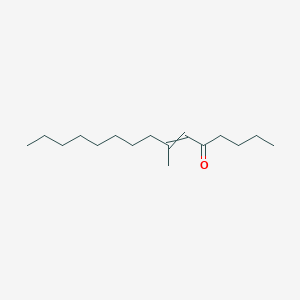

![5-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)pent-1-en-3-one](/img/structure/B14385756.png)
